Trimethoxy Dobutamine Hydrochloride
Overview
Description
Trimethoxy Dobutamine Hydrochloride is a synthetic compound with the molecular formula C21H29NO3·ClH and a molecular weight of 379.93 g/mol . It is a derivative of dobutamine, a well-known inotropic agent used in the treatment of heart failure and cardiac surgery . This compound is characterized by the presence of three methoxy groups attached to its aromatic rings, which may influence its pharmacological properties.
Mechanism of Action
Target of Action
Trimethoxy Dobutamine Hydrochloride, also known as 4-[2-{[3-(4-Methoxy Phenyl)-1-Methylpropyl]amino]ethyl]-1,2-dimethoxybenzene hydrochloride, primarily targets the beta-1 adrenergic receptors of the heart . These receptors play a crucial role in regulating the heart’s contractility and stroke volume .
Mode of Action
This compound acts as a direct-acting inotropic agent. Its primary activity results from the stimulation of the beta-adrenoceptors of the heart, leading to increased myocardial contractility and stroke volume . This results in an increased cardiac output . It has comparatively mild chronotropic, hypertensive, arrhythmogenic, and vasodilative effects .
Biochemical Pathways
This results in stronger heart muscle contractions and increased cardiac output .
Pharmacokinetics
Dobutamine, a related compound, is known to have a rapid onset of action (within 2 minutes) and a short elimination half-life (about 2 minutes)
Result of Action
The primary result of this compound’s action is an increase in cardiac output. This is achieved by increasing the contractility and stroke volume of the heart . The compound’s action on the heart can help in conditions such as cardiac decompensation due to depressed contractility resulting either from organic heart disease or from cardiac surgical procedures .
Biochemical Analysis
Biochemical Properties
Trimethoxy Dobutamine Hydrochloride is believed to interact with various enzymes, proteins, and other biomolecules, similar to its parent compound, Dobutamine
Cellular Effects
Dobutamine, from which it is derived, is known to have significant effects on cardiac cells . It stimulates beta-1 receptors of the heart, increasing myocardial contractility and stroke volume, which results in increased cardiac output . It’s plausible that this compound may have similar effects, but this needs to be confirmed through experimental studies.
Molecular Mechanism
Dobutamine, its parent compound, directly stimulates beta-1 receptors of the heart to increase myocardial contractility and stroke volume, resulting in increased cardiac output
Temporal Effects in Laboratory Settings
Dobutamine, from which it is derived, is known to have time-dependent effects on cardiac activity
Dosage Effects in Animal Models
Dobutamine, from which it is derived, is known to have dosage-dependent effects on cardiac activity
Metabolic Pathways
Dobutamine, its parent compound, is known to be involved in several metabolic pathways
Preparation Methods
The synthesis of Trimethoxy Dobutamine Hydrochloride involves several steps, starting from the basic structure of dobutamine. The synthetic route typically includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxyphenethylamine with 4-methoxyphenylacetone under reductive amination conditions to form the intermediate compound.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy groups.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Trimethoxy Dobutamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Trimethoxy Dobutamine Hydrochloride has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential effects on cellular signaling pathways and receptor interactions.
Comparison with Similar Compounds
Trimethoxy Dobutamine Hydrochloride can be compared with other similar compounds, such as:
Dobutamine: The parent compound, which lacks the methoxy groups, is widely used as an inotropic agent in clinical settings.
Isoproterenol: Another beta-adrenergic agonist with similar cardiac effects but different receptor selectivity and pharmacokinetics.
Epinephrine: A naturally occurring catecholamine with broader adrenergic receptor activity and additional vasoconstrictive properties.
The uniqueness of this compound lies in its modified structure, which may offer distinct pharmacological advantages, such as altered receptor binding and improved stability .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3.ClH/c1-16(5-6-17-7-10-19(23-2)11-8-17)22-14-13-18-9-12-20(24-3)21(15-18)25-4;/h7-12,15-16,22H,5-6,13-14H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDHIIVUCMAZNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCCC2=CC(=C(C=C2)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549839 | |
Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51062-14-7 | |
Record name | Benzenepropanamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-α-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51062-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-α-methyl-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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